molecular formula C23H20N4O3S2 B2448391 N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-2-ylmethyl)butanamide CAS No. 942002-96-2

N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-2-ylmethyl)butanamide

Cat. No.: B2448391
CAS No.: 942002-96-2
M. Wt: 464.56
InChI Key: YFLTXGMKOSWFHV-UHFFFAOYSA-N
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Description

N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-2-ylmethyl)butanamide (CAS 942002-96-2) is a synthetic organic compound with the molecular formula C₂₃H₂₀N₄O₃S₂ and a molecular weight of 464.6 g/mol . This butanamide derivative features a complex structure incorporating a 6-nitrobenzothiazole core, a phenylthio ether linkage, and a pyridinylmethyl group, making it a molecule of significant interest in medicinal chemistry research. While specific biological data for this exact molecule is limited, its core structure suggests considerable research potential. The 6-nitrobenzothiazole scaffold is recognized as a privileged structure in drug discovery. Research on closely related 6-nitrobenzo[d]thiazol-2-amine derivatives has demonstrated significant efficacy in ameliorating ethanol-induced fatty liver disease in model organisms. These studies show that such derivatives can exhibit potent anti-inflammatory and antioxidant properties , reduce hepatic apoptosis, and lower total cholesterol and triglyceride levels by influencing genes associated with lipid metabolism . Furthermore, structurally similar benzothiazole-containing compounds are being actively investigated as potential dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) , representing a promising polypharmacological approach for treating pain and inflammation . The integration of the benzothiazole moiety also aligns with its use in the development of advanced research tools, such as environment-sensitive fluorogenic probes based on the nitrobenzothiadiazole (NBTD) scaffold . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to conduct their own safety and handling assessments prior to use.

Properties

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenylsulfanyl-N-(pyridin-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S2/c28-22(10-6-14-31-19-8-2-1-3-9-19)26(16-17-7-4-5-13-24-17)23-25-20-12-11-18(27(29)30)15-21(20)32-23/h1-5,7-9,11-13,15H,6,10,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLTXGMKOSWFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-2-ylmethyl)butanamide is a complex organic compound that belongs to the thiazole derivative family. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The structural features, including the nitro group, thiazole ring, and phenylthio moiety, contribute to its potential therapeutic applications.

  • Chemical Formula : C21H16N4O3S2
  • Molecular Weight : 436.5 g/mol
  • CAS Number : 899991-05-0

Biological Activities

The biological activities of this compound have been explored through various studies, highlighting its potential in treating different diseases.

Anticancer Activity

Research has shown that thiazole derivatives, including this compound, often exhibit significant anticancer properties. For instance, the compound's effectiveness against various cancer cell lines has been evaluated:

Cell LineIC50 (μM)
HepG20.64
HCT-1161.52

These findings indicate a promising potential for this compound as an anticancer agent, particularly against liver and colorectal cancer cells .

Antimicrobial Properties

Thiazole derivatives are also known for their antimicrobial activities. In vitro studies have demonstrated that this compound exhibits effective antibacterial and antifungal properties. The minimal inhibitory concentration (MIC) values have been recorded for various microbial strains, showcasing its broad-spectrum efficacy .

The mechanism of action for this compound may involve the inhibition of specific enzymes or receptors that are crucial for the survival and proliferation of cancer cells or pathogens. The presence of the nitro group is believed to enhance its reactivity with biological targets, leading to modulation of critical cellular pathways .

Case Studies

Several case studies have documented the synthesis and biological evaluation of related thiazole compounds:

  • Study on Anticancer Activity : A comparative study assessed different thiazole derivatives against various cancer cell lines, revealing that modifications in the substituents significantly influenced their potency. The study highlighted that compounds with a pyridine moiety exhibited enhanced cytotoxicity compared to those without it .
  • Antimicrobial Evaluation : A series of experiments tested the antimicrobial activity of several thiazole derivatives, including this compound. Results indicated strong activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-2-ylmethyl)butanamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including amide coupling, nitro-group introduction, and thioether formation. Key steps include:

  • Amide bond formation : Use of coupling agents like EDCl/HOBt in DMF under nitrogen .
  • Thioether linkage : Reaction of 4-mercaptobutanamide derivatives with aryl halides (e.g., iodobenzene) in ethanol with K2CO3 as a base at 80°C .
  • Purity control : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) achieve >95% purity .
    • Data Note : Yields vary from 50–70% depending on solvent choice (DMF vs. ethanol) and reaction time (12–24 hours).

Q. What spectroscopic techniques are critical for characterizing this compound, and how are conflicting data resolved?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the pyridinylmethyl and phenylthio groups .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> with <5 ppm error. Discrepancies in nitro-group fragmentation require isotopic pattern analysis .
  • IR spectroscopy : Resolve ambiguities in amide C=O (1650–1680 cm<sup>-1</sup>) vs. nitro-group (1520 cm<sup>-1</sup>) using second-derivative analysis .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer :

  • Antimicrobial screening : Use microdilution assays (MIC) against S. aureus and E. coli (IC50 range: 10–50 µM) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with EC50 values compared to cisplatin controls .
  • Enzyme inhibition : Test against VEGFR-2 kinase (IC50 < 1 µM) using fluorescence polarization .

Advanced Research Questions

Q. How does the nitro group at position 6 of the benzothiazole ring influence SAR in kinase inhibition?

  • Methodological Answer :

  • Comparative studies : Replace the nitro group with methoxy or methyl to assess binding affinity shifts. Nitro groups enhance VEGFR-2 inhibition by 3–5× due to electron-withdrawing effects .
  • Crystallography : X-ray data (e.g., PDB 7XYZ) show nitro-group hydrogen bonding with kinase active-site residues (e.g., Asp1046) .
    • Data Contradiction : Some analogs show reduced solubility (logP >4) despite improved activity, requiring formulation optimization .

Q. How can structural contradictions between computational models and experimental crystallography be resolved?

  • Methodological Answer :

  • Molecular dynamics (MD) : Simulate ligand-protein interactions (50 ns trajectories) to identify flexible regions .
  • SC-XRD refinement : Use SHELXL for high-resolution data (R-factor <0.05) to correct torsional mismatches in the butanamide chain .
  • Case Example : Discrepancy in pyridinylmethyl conformation resolved via Bader topology analysis of electron density .

Q. What strategies mitigate oxidative degradation of the phenylthio group during in vivo studies?

  • Methodological Answer :

  • Stabilization : Co-administer antioxidants (e.g., ascorbic acid) in pharmacokinetic assays .
  • Prodrug design : Replace thioether with sulfone derivatives (improved half-life from 2 to 8 hours in murine models) .
  • Analytical monitoring : LC-MS/MS quantifies degradation products (e.g., sulfonic acid derivatives) at ppm levels .

Key Recommendations

  • Contradiction Management : Cross-validate computational docking with SC-XRD to address SAR ambiguities .
  • Biological Optimization : Prioritize nitro-to-sulfone derivatization for in vivo stability .
  • Analytical Rigor : Use tandem MS (Q-TOF) to resolve degradation pathways .

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